molecular formula C8H5ClF2O B1304714 2,3-Difluoro-4-methylbenzoyl chloride CAS No. 261763-38-6

2,3-Difluoro-4-methylbenzoyl chloride

Cat. No. B1304714
CAS RN: 261763-38-6
M. Wt: 190.57 g/mol
InChI Key: IHRMSSGDXMQPBA-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methylbenzoyl chloride is a chemical compound with the CAS Number: 261763-38-6 and a molecular weight of 190.58 . This compound is used in scientific research and offers immense potential due to its unique properties, aiding in the development of new materials and pharmaceuticals.


Physical And Chemical Properties Analysis

2,3-Difluoro-4-methylbenzoyl chloride is a solid at room temperature . It has a molecular weight of 190.58 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Proteomics Research

2,3-Difluoro-4-methylbenzoyl chloride is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis and identification of proteins in a given sample.

Medical Research

In medical research, 2,3-Difluoro-4-methylbenzoyl chloride has been used in drug development and clinical trials. It could potentially be used in the synthesis of new drugs or in the modification of existing ones to improve their efficacy or reduce side effects.

Therapeutic Applications

This compound has been found to have potential therapeutic effects in the treatment of various diseases such as cancer, inflammation, and bacterial infections. It could be used as a starting material or intermediate in the synthesis of these therapeutic agents.

Safety and Hazards

This compound is classified with the signal word “Warning” and is represented by the GHS07 pictogram . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Mechanism of Action

Target of Action

This compound is primarily used for research and development purposes , and its exact biological targets remain to be elucidated.

Pharmacokinetics

As a research chemical, it is typically handled with care due to its potential to cause skin burns and eye damage . Its bioavailability and other pharmacokinetic properties remain to be determined.

Result of Action

It is primarily used for research and development purposes

properties

IUPAC Name

2,3-difluoro-4-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4-2-3-5(8(9)12)7(11)6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRMSSGDXMQPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378908
Record name 2,3-Difluoro-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-methylbenzoyl chloride

CAS RN

261763-38-6
Record name 2,3-Difluoro-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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